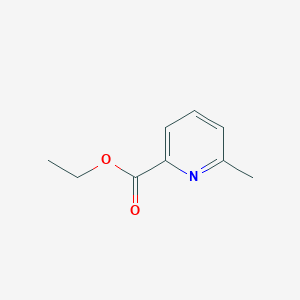

Ethyl 6-methylpyridine-2-carboxylate

Beschreibung

Contextualizing Ethyl 6-Methylpyridine-2-carboxylate within Pyridine (B92270) Chemistry Research

Pyridine chemistry is a vast and vital sub-discipline of organic chemistry, focusing on the synthesis, properties, and applications of compounds containing a pyridine ring. nih.gov These compounds are ubiquitous in nature and synthetic materials, forming the core of many pharmaceuticals, agrochemicals, and specialty materials. nih.govresearchgate.net this compound is a disubstituted pyridine, placing it firmly within this field of study.

The arrangement of the functional groups on the pyridine ring—a methyl group at the 6-position and an ethyl carboxylate group at the 2-position—is significant. This specific substitution pattern influences the electronic properties and reactivity of the molecule, making it a valuable intermediate. Research in this area often involves leveraging these functional groups to construct larger, more intricate molecules. Synthetic pathways to produce this compound are well-documented, including the Fischer esterification of 6-methylpicolinic acid with ethanol (B145695) under acidic conditions, or the acylation of a metalated 2,6-lutidine derivative with diethyl carbonate. orgsyn.orgchemicalbook.com The existence of established and refined synthetic routes underscores its accessibility and importance in research settings. orgsyn.org

Significance of this compound in Contemporary Chemical Sciences

The primary significance of this compound in modern chemical science lies in its role as a "heterocyclic building block". sigmaaldrich.comossila.com This term designates it as a foundational molecular unit used by synthetic chemists to assemble more complex target molecules. The pyridine-2-carboxylate framework is a recognized structural motif in the design of compounds with specific functions. nih.gov

Derivatives originating from this and similar pyridine scaffolds are subjects of investigation in medicinal chemistry, where they can serve as precursors to pharmacologically active agents. nih.govontosight.ai The pyridine ring itself is a key pharmacophore in numerous approved drugs, and the ability to easily modify substituents allows for the fine-tuning of a molecule's biological activity. nih.govnih.gov Specifically, the ester functional group of this compound can be readily converted into other functionalities such as amides or hydrazides, opening pathways to a diverse range of new chemical entities.

Furthermore, the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group can act as ligands, binding to metal ions. This property makes pyridine carboxylic acid derivatives, in general, valuable precursors in the fields of coordination chemistry and materials science for the development of novel metal-organic frameworks and catalysts. nih.gov

Scope and Objectives of the Research Outline

This article provides a focused overview of this compound's role and standing in academic research. The objective is to detail its position within the broader context of pyridine chemistry and to highlight its significance as a versatile synthetic intermediate in the chemical sciences. The discussion is centered exclusively on its chemical synthesis, properties, and utility as a foundational building block for further research, based on established scientific findings.

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of this compound. sigmaaldrich.comsigmaaldrich.com

| Property | Value |

| CAS Number | 39640-51-2 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Boiling Point | 122-126 °C (at 10 mmHg) |

| Density | 1.083 g/mL (at 25 °C) |

| Refractive Index | n20/D 1.5090 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 6-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9(11)8-6-4-5-7(2)10-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSXHQBTRLUYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340421 | |

| Record name | Ethyl 6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39640-51-2 | |

| Record name | 2-Pyridinecarboxylic acid, 6-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39640-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for Ethyl 6 Methylpyridine 2 Carboxylate and Derivatives

Esterification Reactions for Ethyl 6-Methylpyridine-2-carboxylate Synthesis

The synthesis of this compound, a significant pyridine (B92270) derivative, is often achieved through esterification reactions. This method involves the conversion of a carboxylic acid to an ester in the presence of an alcohol. cerritos.eduorganic-chemistry.org A common approach is the Fischer esterification, which utilizes an acid catalyst to facilitate the reaction between a carboxylic acid and an alcohol. cerritos.eduorganic-chemistry.orgoperachem.com

The Fischer esterification is an equilibrium-driven process. To enhance the yield of the desired ester, the reaction conditions can be optimized. organic-chemistry.orgmasterorganicchemistry.com One common strategy is to use an excess of one of the reactants, typically the alcohol, which is often also used as the solvent. operachem.commasterorganicchemistry.com This shift in equilibrium towards the product side is an application of Le Chatelier's Principle. cerritos.edu Another method to drive the reaction forward is the removal of water as it is formed. organic-chemistry.orgoperachem.com

In a typical laboratory procedure for the synthesis of ethyl 6-methylpicolinate, 6-methylpicolinic acid is dissolved in ethanol (B145695), and a catalytic amount of sulfuric acid is added. The mixture is then heated to reflux for an extended period, for instance, 22 hours. chemicalbook.com Following the reaction, the mixture is concentrated, dissolved in water, and neutralized with a base like sodium bicarbonate. The product is then extracted with an organic solvent, such as ethyl acetate (B1210297). This process has been reported to yield approximately 78% of the final product. chemicalbook.com

The choice of acid catalyst is also a critical parameter in the optimization of Fischer esterification. While sulfuric acid (H₂SO₄) is commonly used, other acids like para-toluenesulfonic acid (p-TsOH) can also be effective. operachem.commasterorganicchemistry.com The optimization of various reaction parameters, including catalyst concentration, reaction time, and temperature, is crucial for maximizing the yield and purity of the final product. researchgate.netnih.gov Studies have shown that these variables significantly influence the conversion rate in esterification reactions. researchgate.net

Table 1: Example of Acid-Catalyzed Esterification Conditions

| Parameter | Condition | Reported Yield |

|---|---|---|

| Starting Material | 6-Methylpicolinic acid | 78% |

| Reagent | Ethanol | |

| Catalyst | Sulfuric acid | |

| Reaction Time | 22 hours | |

| Process | Reflux |

Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering advantages in terms of safety, scalability, and efficiency. nih.gov In a continuous flow system, reactants are pumped through a reactor, which can be a coil or a microfluidic chip, where the reaction takes place. mit.edu The residence time, which is the time the reactants spend in the reactor, is controlled by the flow rate and the reactor volume. mit.edu

This methodology allows for precise control over reaction parameters such as temperature and pressure, leading to improved yields and purities of the desired products. nih.gov For instance, the synthesis of a ketone starting material in a continuous process resulted in a 97% yield with high purity (>98%) in just 6 hours. nih.gov While specific studies on the continuous flow synthesis of this compound are not detailed in the provided search results, the principles of flow chemistry are broadly applicable to esterification reactions. The ability to rapidly screen and optimize reaction conditions makes it a promising approach for enhancing the synthesis of this compound. nih.gov

The use of packed-bed reactors is one application of continuous flow technology. In one example, a packed-bed continuous-flow reactor was used to convert 1 kg of a starting material with a residence time of only 6 seconds, demonstrating the high throughput achievable with this method. nih.gov Such systems can significantly improve process safety, especially when dealing with hazardous or unstable intermediates. nih.gov

Alkylation and Organometallic Routes to this compound

Alternative synthetic pathways to this compound involve alkylation and organometallic strategies. These methods offer different approaches to constructing the target molecule, sometimes avoiding the need for the corresponding carboxylic acid precursor.

The direct functionalization of pyridine rings is a field of active research. While specific examples of the direct alkylation of a pyridine derivative to form this compound under basic conditions are not explicitly detailed in the search results, related transformations provide insight into the possibilities. For example, the enantioselective alkylation of 2-alkylpyridines has been achieved using organolithium aggregation control. escholarship.org Another approach involves the methylation of 2-methyl-pyridine (α-picoline) with methanol (B129727) to produce 2-ethyl-pyridine. google.com These examples highlight the potential for C-H functionalization of pyridine derivatives, which could conceivably be adapted for the synthesis of the target ester.

A well-established organometallic route involves the carboxylation of lithiated pyridine intermediates. orgsyn.org This method typically begins with the deprotonation of a pyridine derivative using a strong base, such as n-butyllithium or potassium amide, to generate a highly reactive lithio or potassio derivative. orgsyn.org This intermediate can then react with an electrophile like diethyl carbonate to introduce the ethyl carboxylate group directly. orgsyn.org

The synthesis of ethyl 6-methylpyridine-2-acetate has been successfully demonstrated starting from 2,6-lutidine. orgsyn.org In this procedure, 2,6-lutidine is treated with a strong base like potassium amide in liquid ammonia (B1221849) to form the potassiolutidine intermediate. orgsyn.org This intermediate is then acylated with diethyl carbonate. orgsyn.org This approach is advantageous as it bypasses the formation of the potentially unstable carboxylic acid intermediate, leading to better yields of the final ester. orgsyn.org While this specific example yields an acetate derivative, the underlying principle of metalation followed by reaction with a suitable electrophile is a powerful strategy for the synthesis of substituted pyridine carboxylates. The choice of base can influence the yield, with potassium amide being reported as effective, while sodium amide and n-butyllithium resulted in lower yields in one study. orgsyn.org

Table 2: Comparison of Metalating Agents in the Synthesis of Ethyl Pyridine-2-acetate Derivatives

| Metalating Agent | Reported Yield |

|---|---|

| Potassium Amide | Good |

| Sodium Amide | 43% |

| n-Butyllithium | 39% |

Carboxylation of Lithiated Pyridine Intermediates

Role of Diethyl Carbonate in Avoiding Unstable Carboxylic Acid Intermediates

The use of diethyl carbonate as an acylating agent provides a strategic advantage by circumventing the formation of these unstable carboxylic acids. orgsyn.org By directly introducing the ethyl carboxylate group, the reaction proceeds to the more stable ester product, thereby improving the yield and simplifying the purification process. This approach has been successfully employed in the preparation of this compound from the organometallic derivative of 2,6-lutidine. orgsyn.org

Comparative Analysis of Metalating Agents: Potassium Amide vs. Sodium Amide vs. n-Butyllithium

Potassium amide has been demonstrated to be a highly effective metalating agent in this synthesis. orgsyn.org Its use leads to the formation of the desired this compound in good yields. orgsyn.org In contrast, when sodium amide is used as the metalating agent, the reported yield of the same product is notably lower, at 43%. orgsyn.org

n-Butyllithium, another commonly used strong base, also results in a lower yield of 39%. orgsyn.org A significant drawback of using n-butyllithium is the concurrent formation of an appreciable amount of the carboxylic acid, which, as previously mentioned, is unstable and prone to decarboxylation. orgsyn.org

| Metalating Agent | Reported Yield | Side Products |

|---|---|---|

| Potassium Amide | Good | Minimal |

| Sodium Amide | 43% | Not specified |

| n-Butyllithium | 39% | Appreciable amount of unstable carboxylic acid |

Novel Synthetic Strategies for Pyridine Carboxylates

The synthesis of pyridine carboxylates, a broader class of compounds to which this compound belongs, has seen significant innovation. Researchers are continuously developing novel strategies that offer advantages such as improved efficiency, milder reaction conditions, and greater substrate scope.

One-Pot Oxidative Annulation Reactions for Pyridine-3-carboxylates

One-pot syntheses are highly desirable in organic chemistry as they reduce the number of separate reaction and purification steps, leading to increased efficiency and reduced waste. An efficient one-pot method for synthesizing 1,2-dihydro-2-oxo-3-pyridinecarboxylate derivatives has been developed using an FeCl3-promoted [3+3] annulation. researchgate.net This tandem reaction involves a Michael addition and a ketone-nitrile annulation, followed by aromatization-dehydrogenation, starting from enones and ethyl cyanoacetate. researchgate.net

Copper-Catalyzed Aminative Aza-Annulation of Enynyl Azides to Nicotinate (B505614) Derivatives

A novel copper(I)-catalyzed aminative aza-annulation of enynyl azides has been reported for the synthesis of amino-substituted nicotinate derivatives. acs.orgnih.govorganic-chemistry.org This reaction utilizes the commercially available N-fluorobenzenesulfonimide (NFSI) as an amination reagent. acs.orgnih.govorganic-chemistry.org The process involves a regioselective inter-/intramolecular diamination, incorporating nitrogen atoms from both the NFSI and the azide. acs.orgnih.govacs.org This method provides direct access to 5-aminonicotinates in a single step with moderate to high yields. acs.orgnih.govorganic-chemistry.org The reaction is believed to proceed through a bis-sulfonylamidyl radical addition pathway. acs.org

| Feature | Description |

|---|---|

| Catalyst | Copper(I) |

| Reactants | Enynyl azide, N-fluorobenzenesulfonimide (NFSI) |

| Product | Amino-substituted nicotinate derivatives |

| Mechanism | Regioselective inter-/intramolecular diamination via a radical pathway |

| Yield | Moderate to high |

Oxidative Cyclization of N-Hydroxyalkyl Enamines

An iodoxybenzoic acid (IBX)-mediated oxidative cyclization of N-hydroxyalkyl enamines has been developed as a metal-free approach to produce 2,3-disubstituted pyridines. acs.org This strategy involves the oxidation of an alcohol to an aldehyde, followed by condensation with the α-carbon of the enamine. acs.org The use of IBX, an environmentally friendly oxidant, and the absence of transition-metal catalysts are significant advantages of this method. acs.org It offers broad substrate scope, mild reaction conditions, and high efficiency. acs.orgorganic-chemistry.org

Metal-Free Approaches to Pyridine Synthesis

The development of metal-free synthetic routes is a growing area of interest due to the potential for reduced cost, toxicity, and environmental impact. One such approach involves the use of pyridine-boryl radicals generated in situ from 4-cyanopyridine (B195900) and bis(pinacolato)diboron. acs.orgnih.gov These radicals can then react with α,β-unsaturated ketones through a radical addition/C-C coupling mechanism to yield 4-substituted pyridine derivatives. acs.orgnih.gov Other metal-free methods include the condensation of 1-arylethylamines with ynones, which proceeds via a direct β-C(sp3)-H functionalization of enaminones. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The synthesis of specialty chemicals like this compound is undergoing a transformation guided by the principles of green chemistry. These principles advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. Key areas of focus include the use of alternative solvents, the development of reactions with higher atom economy, and the use of milder, more environmentally friendly reaction conditions.

Room Temperature Ionic Liquids (RTILs) have emerged as promising green alternatives to volatile organic compounds (VOCs) traditionally used as solvents in chemical synthesis. rsc.org RTILs are salts with melting points below 100°C, characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. These properties not only reduce the risk of air pollution and exposure associated with VOCs but also allow for easier product separation and potential recycling of the solvent-catalyst system.

While specific studies on the synthesis of this compound using RTILs are not extensively documented, the application of these solvents in the synthesis of related pyridine and heterocyclic compounds is well-established. For instance, imidazolium-based ionic liquids have been successfully used as both the solvent and catalytic medium in multicomponent reactions to form complex heterocyclic structures. mdpi.com The unique properties of RTILs can facilitate novel reaction pathways and, in some cases, enhance reaction rates and selectivity. Their role can be multifaceted, acting as a benign solvent, a catalyst, or a co-catalyst, often leading to cleaner reaction profiles and simplified work-up procedures.

Table 1: Comparison of RTILs with Conventional Volatile Organic Solvents

| Feature | Room Temperature Ionic Liquids (RTILs) | Conventional Volatile Organic Solvents (e.g., Toluene, THF) |

|---|---|---|

| Volatility | Negligible vapor pressure | High vapor pressure, contributes to air pollution |

| Flammability | Generally non-flammable | Often flammable, posing fire hazards |

| Recyclability | High potential for recycling and reuse | More difficult and energy-intensive to recycle |

| Catalytic Activity | Can be designed to act as catalysts | Typically inert solvents, require separate catalyst |

| Tunability | Properties can be tuned by modifying cation/anion | Fixed physical and chemical properties |

| Thermal Stability | High thermal stability | Lower thermal stability |

A core tenet of green chemistry is the use of less hazardous and more environmentally benign reagents and reaction conditions. This approach seeks to replace toxic, corrosive, or wasteful chemicals with safer alternatives and to minimize energy consumption by operating at ambient temperatures and pressures.

Recent advancements in the synthesis of pyridine derivatives highlight this trend. Strategies include:

Solvent-free and Aqueous Reactions: Conducting reactions without a solvent or in water is a highly effective green strategy. Solvent-free syntheses, often facilitated by techniques like grinding or microwave irradiation, reduce waste and eliminate the need for costly and environmentally damaging organic solvents. royalsocietypublishing.org For example, one-pot multicomponent reactions for pyridine synthesis have been successfully carried out in water or under solvent-free conditions, offering high yields and simplified product isolation. royalsocietypublishing.orgacs.org

Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that can significantly accelerate reaction times, often leading to higher yields and cleaner products compared to conventional heating methods. nih.govresearchgate.net This technique has been applied to the one-pot, four-component synthesis of various functionalized pyridines. nih.gov

Solid-State Reactions: Performing reactions in the solid state at room temperature is another green approach that minimizes solvent use and energy input. This method has been used to synthesize metal complexes of pyridine-2,6-dicarboxylic acid, demonstrating a clean and efficient pathway. ijcce.ac.ir

Use of Benign Catalysts: Replacing hazardous catalysts, such as strong mineral acids, with more benign alternatives is crucial. Ceric ammonium (B1175870) nitrate (B79036) (CAN), for instance, has been used as an efficient catalyst for the Hantzsch pyridine synthesis under solvent-free, room temperature conditions. royalsocietypublishing.org

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Pyridine Derivatives

| Approach | Conventional Method | Green Alternative | Advantages of Green Alternative |

|---|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., Toluene, DMF) | Water, Ethanol, or Solvent-Free | Reduced pollution, lower cost, enhanced safety. royalsocietypublishing.orgacs.org |

| Energy Input | Prolonged heating with conventional reflux | Microwave Irradiation, Ultrasound, Room Temperature | Drastically reduced reaction times, energy savings, often higher yields. nih.govresearchgate.netijcce.ac.ir |

| Catalyst | Strong acids (e.g., Sulfuric Acid) | Ceric Ammonium Nitrate (CAN), Gallium Catalysis | Milder conditions, easier handling, reduced corrosive waste. royalsocietypublishing.orgacs.org |

| Reaction Type | Multi-step linear synthesis | One-pot multicomponent reactions | Increased efficiency, reduced waste, time and cost savings. nih.gov |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. A high atom economy indicates that most of the reactants' atoms are used in forming the product, thus minimizing waste.

The traditional Fischer esterification method to produce this compound involves reacting 6-methyl-pyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. chemicalbook.com While effective, this method has a suboptimal atom economy. The reaction produces water as a stoichiometric byproduct, and the acid catalyst must be neutralized during workup, generating salt waste (e.g., sodium sulfate).

Reaction: C₇H₇NO₂ + C₂H₅OH --(H₂SO₄)--> C₉H₁₁NO₂ + H₂O

To improve upon this, synthetic chemists can design alternative pathways with higher atom economy. For example, addition reactions are inherently more atom-economical than substitution or elimination reactions. While a specific, high atom economy synthesis for this compound is not prominently featured in recent literature, the principles can be applied. Designing a synthesis that avoids the formation of a small molecule byproduct like water would significantly improve the atom economy. Multicomponent reactions, which combine several starting materials in a single step to form a complex product, are often highly atom-economical and represent a key strategy for waste minimization. researchgate.net

Table 3: Theoretical Atom Economy for Fischer Esterification of 6-Methyl-2-pyridinecarboxylic Acid

| Reactant/Product | Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| Reactants | ||

| 6-Methyl-2-pyridinecarboxylic acid | C₇H₇NO₂ | 137.14 |

| Ethanol | C₂H₆O | 46.07 |

| Total Mass of Reactants | 183.21 | |

| Products | ||

| Desired Product: this compound | C₉H₁₁NO₂ | 165.19 |

| Byproduct: Water | H₂O | 18.02 |

| Theoretical Atom Economy | (165.19 / 183.21) * 100% | 90.16% |

Iii. Spectroscopic and Structural Elucidation of Ethyl 6 Methylpyridine 2 Carboxylate and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure, connectivity, and the chemical environment of individual atoms.

The ¹H (proton) and ¹³C NMR spectra of ethyl 6-methylpyridine-2-carboxylate provide definitive evidence for its structure. The number of unique signals in each spectrum corresponds to the number of chemically non-equivalent protons and carbon atoms, respectively.

The ¹H NMR spectrum is expected to display five distinct signals, corresponding to the three aromatic protons on the pyridine (B92270) ring, the methyl group attached to the ring, and the two chemically different sets of protons in the ethyl ester group.

The chemical shifts (δ) in an NMR spectrum indicate the electronic environment of the nuclei, while coupling patterns (spin-spin splitting) reveal the connectivity between neighboring atoms. ubc.ca

¹H NMR Spectroscopy: The expected chemical shifts and multiplicities for the protons in this compound are detailed below. The pyridine ring protons are expected to appear in the aromatic region, with their specific shifts influenced by the positions of the electron-donating methyl group and the electron-withdrawing carboxylate group. The ethyl group protons show a characteristic quartet and triplet pattern due to coupling with each other.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H (aromatic) | 7.5 - 8.0 | Triplet | ~7.5 - 8.0 |

| Pyridine-H (aromatic) | 7.2 - 7.8 | Doublet | ~7.5 - 8.0 |

| Pyridine-H (aromatic) | 7.1 - 7.6 | Doublet | ~7.5 - 8.0 |

| O-CH₂ -CH₃ (ethyl) | ~4.4 | Quartet | ~7.1 |

| Ring-CH₃ (methyl) | ~2.5 | Singlet | N/A |

| O-CH₂-CH₃ (ethyl) | ~1.4 | Triplet | ~7.1 |

¹³C NMR Spectroscopy: The chemical shifts in the ¹³C NMR spectrum distinguish between the different types of carbon atoms, such as those in the carbonyl group, the aromatic ring, and the aliphatic side chains. libretexts.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C =O (ester carbonyl) | ~165 |

| Pyridine Ring Carbons | 120 - 160 |

| O -CH₂-CH₃ (ethyl) | ~61 |

| Ring-C H₃ (methyl) | ~24 |

| O-CH₂-C H₃ (ethyl) | ~14 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. vscht.cz The resulting spectrum provides a unique fingerprint based on the functional groups present in the molecule.

The FT-IR spectrum of this compound is characterized by several strong absorption bands that confirm the presence of its key functional groups. The most prominent of these is the carbonyl (C=O) stretch of the ester group. Other significant vibrations include C-O stretching of the ester, C-H stretching from the aromatic and aliphatic groups, and C=C/C=N stretching vibrations within the pyridine ring. libretexts.org

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (methyl, ethyl) | 3000 - 2850 | Medium |

| Ester C=O Stretch | 1750 - 1715 | Strong |

| Aromatic C=C and C=N Stretches | 1610 - 1570 | Medium-Strong |

| Ester C-O Stretch | 1300 - 1100 | Strong |

To support the assignment of experimental FT-IR bands, computational methods such as Density Functional Theory (DFT) are employed to calculate theoretical vibrational frequencies. researchgate.net These calculations provide a predicted infrared spectrum that can be compared with the experimental data. Often, calculated frequencies are scaled by a correction factor to account for approximations in the theoretical model and to improve the match with experimental results. researchgate.net This comparative analysis allows for a more detailed and confident assignment of each vibrational mode within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs UV or visible light. elte.hu The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org

For this compound, the presence of the conjugated pyridine ring and the carbonyl group gives rise to specific electronic transitions. The primary transitions observed are π → π* and n → π*. libretexts.org

π → π Transitions:* These higher-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems and typically result in strong absorption bands, expected in the 200-300 nm region for this compound. slideshare.net

n → π Transitions:* These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. These transitions are generally weaker in intensity than π → π* transitions. libretexts.org

The UV-Vis spectrum is a valuable tool for confirming the presence of the conjugated aromatic system within the molecule.

| Electronic Transition | Description | Expected Wavelength Range |

| π → π | Electron promotion from a π bonding to a π antibonding orbital | Shorter wavelength (higher energy) |

| n → π | Electron promotion from a non-bonding orbital to a π antibonding orbital | Longer wavelength (lower energy) |

Analysis of Absorption Maxima and Molar Absorptivities

The electronic absorption spectrum of this compound is expected to be characterized by transitions involving the π-electron system of the pyridine ring. Typically, pyridine and its derivatives exhibit absorption bands in the ultraviolet (UV) region. These bands are primarily due to π → π* and n → π* electronic transitions. The substitution on the pyridine ring, in this case, a methyl group and an ethyl carboxylate group, can influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption maxima.

Table 1: Expected UV-Vis Absorption Characteristics for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol-1·cm-1) |

|---|---|---|

| n → π* | ~270-290 | Low (<1000) |

Note: The values in this table are estimations based on the typical spectroscopic behavior of substituted pyridines and are not experimentally determined values for this compound.

Correlation with Computational Electronic Excitation Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the electronic excitation properties of molecules and corroborating experimental spectroscopic data. These calculations can provide insights into the energies of electronic transitions, the orbitals involved, and the theoretical absorption spectra.

For molecules similar to this compound, TD-DFT calculations have been successfully employed to predict UV-Visible absorption spectra. These studies often reveal that the primary electronic transitions are associated with the promotion of electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The nature of these frontier orbitals is influenced by the pyridine ring and its substituents. Computational analyses can elucidate the contributions of different parts of the molecule to these electronic transitions, offering a detailed understanding of the molecule's electronic structure.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile compound like this compound, GC-MS is an ideal method for confirming its purity and identity. The gas chromatogram would show a single peak if the compound is pure, and the retention time of this peak can be used for identification purposes.

The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The molecular ion peak would confirm the molecular weight of this compound (165.19 g/mol ). The fragmentation pattern is predictable based on the structure of the molecule, which includes a stable aromatic pyridine ring and an ethyl ester functional group.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Structural Formula of Fragment |

|---|---|---|

| 165 | Molecular Ion | [C9H11NO2]+• |

| 136 | Loss of ethyl group | [M - C2H5]+ |

| 120 | Loss of ethoxy group | [M - OC2H5]+ |

Note: This table represents a predicted fragmentation pattern based on the chemical structure and general fragmentation rules for esters and aromatic compounds.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state.

Single Crystal X-ray Diffraction for Precise Molecular Geometry

Single crystal X-ray diffraction provides the most precise and detailed information about the molecular structure, including bond lengths, bond angles, and torsional angles. To perform this analysis, a suitable single crystal of this compound would be required. The resulting crystal structure would reveal the planarity of the pyridine ring and the conformation of the ethyl carboxylate substituent relative to the ring. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the solid-state assembly of the molecules. While a specific crystal structure for this compound has not been reported in the reviewed literature, studies on analogous substituted pyridine carboxylates have demonstrated the utility of this technique in providing definitive structural information.

Powder X-ray Diffraction for Crystalline Nature Assessment

Powder X-ray diffraction (PXRD) is a powerful technique used to assess the crystalline nature of a solid sample. A crystalline material will produce a characteristic diffraction pattern of sharp peaks, while an amorphous solid will result in a broad, diffuse signal. The PXRD pattern is a fingerprint of the crystalline phase and can be used for phase identification and to assess sample purity. For this compound, a PXRD analysis would confirm its crystallinity and could be used to identify different polymorphic forms if they exist. Each polymorph would exhibit a unique PXRD pattern due to differences in the crystal lattice.

Iv. Reactivity and Reaction Mechanisms of Ethyl 6 Methylpyridine 2 Carboxylate

Hydrolysis Pathways and Kinetics

The ester functional group in ethyl 6-methylpyridine-2-carboxylate is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base, yielding 6-methyl-2-pyridinecarboxylic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis in a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The elimination of ethanol (B145695) and deprotonation of the carbonyl oxygen then yield the final product, 6-methyl-2-pyridinecarboxylic acid. To drive the equilibrium towards the carboxylic acid, an excess of water is typically employed.

The kinetics of hydrolysis for pyridine-2-carboxamides have been studied, and by analogy, similar principles apply to the corresponding esters. The rate of hydrolysis is influenced by temperature and the pH of the medium. For instance, kinetic studies on related pyridine (B92270) carboxamides in high-temperature water show a dependence of the first-order rate constants on temperature, following the Arrhenius equation.

| Compound | Temperature (°C) | Activation Energy (kJ·mol⁻¹) |

| 2-Pyridinecarboxamide | 190-250 | 110.9 ± 2.3 |

| 3-Pyridinecarboxamide | 190-250 | 70.4 ± 2.1 |

| 4-Pyridinecarboxamide | 190-250 | 61.4 ± 1.8 |

| Data from a kinetic study on the hydrolysis of pyridinecarboxamides in high-temperature water, which provides insight into the reactivity of related pyridine carboxylic acid derivatives. researchgate.net |

Oxidation Reactions of this compound

The methyl group attached to the pyridine ring of this compound can be oxidized to a carboxylic acid function.

The oxidation of the methyl group on the pyridine ring can lead to the formation of pyridine-2,6-dicarboxylic acid derivatives. Strong oxidizing agents are typically required for this transformation. For instance, the oxidation of methylpyridines to their corresponding carboxylic acids is a known industrial process. google.comgoogle.com While specific studies on the oxidation of this compound are not prevalent, the reactivity of the methyl group is expected to be similar to that of other methylpyridines. The reaction would likely proceed through a series of oxidation steps, from the methyl group to a hydroxymethyl group, then to an aldehyde, and finally to a carboxylic acid.

Additionally, the nitrogen atom of the pyridine ring can be oxidized to an N-oxide using reagents such as hydrogen peroxide or peroxy acids. This transformation can alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.

Alkylation at the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a nucleophile, readily reacting with alkylating agents to form quaternary pyridinium (B92312) salts. gcwgandhinagar.comwikipedia.org This reaction is a classic example of an SN2 reaction, where the pyridine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. acsgcipr.org The resulting pyridinium salt is a charged species with modified solubility and electronic properties.

| Alkylating Agent | Product |

| Methyl iodide (CH₃I) | N-methyl-2-(ethoxycarbonyl)-6-methylpyridinium iodide |

| Ethyl bromide (CH₃CH₂Br) | N-ethyl-2-(ethoxycarbonyl)-6-methylpyridinium bromide |

| Benzyl chloride (C₆H₅CH₂Cl) | N-benzyl-2-(ethoxycarbonyl)-6-methylpyridinium chloride |

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring exhibits a distinct reactivity pattern towards substitution reactions, being generally deactivated for electrophilic substitution and activated for nucleophilic substitution. gcwgandhinagar.com

Electrophilic Aromatic Substitution: The electronegative nitrogen atom in the pyridine ring withdraws electron density, making it less susceptible to attack by electrophiles compared to benzene. quora.comquora.com Furthermore, under the acidic conditions often used for electrophilic aromatic substitution, the pyridine nitrogen is protonated, further deactivating the ring. youtube.com When substitution does occur, it is directed to the 3- and 5-positions (meta to the nitrogen). In this compound, the methyl group is an ortho, para-director, while the ester group is a meta-director. libretexts.org The combined effect of the ring nitrogen and the substituents would likely direct incoming electrophiles to the 3- and 5-positions, with the 5-position being sterically more accessible.

| Substituent | Position | Directing Effect |

| Pyridine Nitrogen | - | Meta-directing (deactivating) |

| 6-Methyl group | 6 | Ortho, Para-directing (activating) |

| 2-Ester group | 2 | Meta-directing (deactivating) |

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyridine nitrogen makes the ring electron-deficient and thus susceptible to nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.comvaia.comyoutube.com In this compound, the 2-position is occupied by the ester group and the 6-position by the methyl group. The presence of the ester group at the 2-position further enhances the electrophilicity of this carbon, making it a prime site for nucleophilic attack, potentially leading to displacement of the ester group or other leaving groups if present.

Derivatization Strategies for Functionalization

This compound serves as a valuable starting material for the synthesis of a variety of functionalized pyridine derivatives.

One common strategy involves the reduction of the ester group. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester to a primary alcohol, yielding (6-methylpyridin-2-yl)methanol. libretexts.org This alcohol can then be used in a variety of subsequent transformations.

Another important derivatization is the conversion of the ester to an amide. This is typically achieved by reacting the ester with an amine. ncert.nic.in The reaction may be facilitated by first converting the ester to the more reactive acyl chloride, followed by reaction with the desired amine. ukm.edu.my This provides a route to a wide range of N-substituted amides.

| Reaction Type | Reagent(s) | Product |

| Reduction | Lithium aluminum hydride (LiAlH₄) | (6-Methylpyridin-2-yl)methanol |

| Amidation | 1. NaOH (hydrolysis) 2. SOCl₂ 3. RNH₂ | N-alkyl-6-methylpicolinamide |

Modification of the Ester Group: Amidation and Reduction Reactions

The ethyl ester group is the most reactive site for nucleophilic acyl substitution and reduction. These reactions provide straightforward pathways to convert the ester into other important functional groups, such as amides and alcohols.

Amidation Reactions:

Amidation involves the reaction of this compound with an amine, typically in the presence of heat or a catalyst, to form the corresponding N-substituted 6-methylpyridine-2-carboxamide. The direct reaction with an amine is often slow and requires elevated temperatures. More efficient methods may involve the conversion of the ester to a more reactive intermediate or the use of specialized catalysts. While direct amidation of this specific ester is not extensively detailed in readily available literature, the general principles of ester-to-amide conversion are well-established. Catalytic methods using reagents like DABCO/Fe3O4 have been shown to facilitate N-methyl amidation of various carboxylic acids, representing a modern, atom-economical approach to amide bond formation.

A common laboratory-scale approach involves the initial hydrolysis of the ester to the corresponding carboxylic acid (6-methylpicolinic acid), followed by activation with a coupling agent (e.g., thionyl chloride to form an acyl chloride) and subsequent reaction with an amine. For example, monoamide compounds have been successfully synthesized from the related 6-(methoxycarbonyl)pyridine-2-carboxylic acid by first converting it to an acyl chloride with thionyl chloride and then reacting it with various aminopyridines to yield the desired amide products.

Reduction Reactions:

The ester group of this compound can be readily reduced to a primary alcohol, yielding (6-methylpyridin-2-yl)methanol. This transformation is typically accomplished using powerful reducing agents, such as lithium aluminum hydride (LiAlH₄). The reaction is generally performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at reduced temperatures. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the aluminohydride complex onto the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde, which is then quenched with an aqueous workup to produce the final alcohol.

The table below summarizes the key transformations of the ester group.

| Reaction Type | Reactant(s) | Key Reagents/Conditions | Product |

|---|---|---|---|

| Amidation (via acyl chloride) | Amine (e.g., R-NH₂) | 1. Saponification (e.g., NaOH) 2. Thionyl chloride (SOCl₂) 3. Amine | 6-Methylpyridine-2-carboxamide |

| Reduction | - | Lithium aluminum hydride (LiAlH₄) in THF or Et₂O | (6-Methylpyridin-2-yl)methanol |

Functionalization with Thiol and Amino Groups for Ligand Applications

The pyridine-2-carboxylate scaffold, often referred to as a picolinate (B1231196), is a classic bidentate chelating agent in coordination chemistry, binding to metal ions through the pyridine nitrogen and a carboxylate oxygen. Functionalizing the pyridine ring of this compound with additional donor atoms, such as sulfur (in thiols) or nitrogen (in amino groups), can enhance its coordination capabilities, leading to the formation of polydentate ligands with tailored properties for specific metal ions.

Functionalization with Amino Groups:

Introducing an amino group onto the pyridine ring transforms the molecule into a potentially tridentate ligand. While direct amination of the specific this compound ring is not commonly documented, analogous strategies on the pyridine core are well-known. These methods often involve nucleophilic aromatic substitution on a pyridine ring activated by a suitable leaving group (like a halide) or an N-oxide. For instance, the synthesis of aminopicolinic acids for ligand applications has been achieved through multi-step sequences starting from halogenated picolinates.

A related approach involves using a precursor that already contains the amino group. Research has shown that 2-amino-6-methylpyridine (B158447) can be derivatized to form ligands like (6-methyl-pyridin-2-ylamino)-acetic acid, which subsequently coordinates with copper(II) ions. orgsyn.org In this case, the ligand coordinates through the carboxylic group and the pyridine nitrogen, demonstrating the utility of the 6-methylpyridine framework in creating effective metal chelators. orgsyn.org

Functionalization with Thiol Groups:

The introduction of thiol groups is another strategy to create versatile ligands, as the soft sulfur donor atom has a strong affinity for many transition metals. nih.gov The synthesis of thiol-containing ligands often involves multi-step procedures. A common method is the nucleophilic substitution of a halide on the pyridine ring with a thiol-containing nucleophile or a protected equivalent. For example, thiol-containing furoxan derivatives have been synthesized and used as co-ligands for the preparation of technetium complexes. mdpi.com While a direct application starting from this compound is not specified, the principles can be applied. A hypothetical route could involve the bromination of the pyridine ring followed by reaction with a protected thiol, such as trityl thiol, and subsequent deprotection.

The table below outlines general strategies for incorporating these functional groups for ligand applications.

| Functional Group | General Synthetic Strategy | Resulting Ligand Type | Potential Metal Binding Sites |

|---|---|---|---|

| Amino (-NH₂) | Nucleophilic substitution on a halogenated pyridine precursor; derivatization of an aminopyridine precursor. | Tridentate (N,N,O) | Pyridine N, Amino N, Carboxylate O |

| Thiol (-SH) | Nucleophilic substitution using a protected thiol; modification of a side chain. | Tridentate (N,S,O) | Pyridine N, Thiol S, Carboxylate O |

Cyclization and Condensation Reactions for Fused Heterocyclic Scaffolds

This compound can serve as a key starting material for the construction of fused bicyclic and polycyclic heterocyclic systems. These reactions typically involve the condensation of the ester or a derivative with a binucleophilic reagent, leading to the formation of a new ring fused to the pyridine core. Pyrido[2,3-d]pyrimidines and pyrido[2,3-d]pyridazines are two important classes of fused heterocycles that can be accessed from pyridine precursors.

Synthesis of Pyrido[2,3-d]pyrimidines:

The pyrido[2,3-d]pyrimidine (B1209978) skeleton is a privileged scaffold found in many biologically active compounds. mdpi.commdpi.com The synthesis of this ring system often involves the construction of a pyrimidine (B1678525) ring onto a pre-existing pyridine. A common strategy employs a 2-aminopyridine-3-carboxylate derivative which can undergo condensation and cyclization with reagents like amidines or guanidine. Although this requires prior modification of this compound to introduce an amino group at the 3-position, it highlights a key pathway. For example, the condensation of 2-aminonicotinates with various reagents is a cornerstone for building this fused system.

Synthesis of Pyrido[2,3-d]pyridazines:

Similarly, the pyrido[2,3-d]pyridazine (B3350097) framework can be synthesized from pyridine derivatives. One synthetic route involves the reaction of a pyridine derivative bearing two adjacent carbonyl functionalities (or their precursors) with hydrazine (B178648). researchgate.net For instance, a diester or a keto-ester attached to the 2- and 3-positions of the pyridine ring can be cyclized with hydrazine hydrate (B1144303) to form the pyridazine (B1198779) ring. This would necessitate the functionalization of the 3-position of this compound, but it demonstrates the potential of the picolinate scaffold in such cyclization reactions.

These cyclization and condensation reactions are powerful tools for generating molecular complexity and accessing important heterocyclic cores from relatively simple pyridine-based starting materials.

V. Coordination Chemistry of Ethyl 6 Methylpyridine 2 Carboxylate As a Ligand

Complexation with Transition Metal Ions

The interaction of Ethyl 6-methylpyridine-2-carboxylate with transition metal ions is characterized by its ability to act as a chelating agent, forming a stable ring structure with the metal center.

This compound typically coordinates to metal ions in a bidentate fashion. This chelation involves the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms from the carboxylate group. Pyridine and its derivatives are well-known for their ability to coordinate with transition metals. wikipedia.org Similarly, carboxylate ligands can coordinate in several ways, including as a bidentate ligand where both oxygen atoms bind to the metal center (κ²), or as a monodentate ligand through one oxygen atom (κ¹). wikipedia.org In the case of this compound, the most common mode is the formation of a five-membered chelate ring, which involves the pyridine nitrogen and the carbonyl oxygen of the ester group. This bidentate coordination (N,O-chelation) results in a thermodynamically stable complex.

The synthesis of metal complexes involving this compound generally follows established coordination chemistry procedures. A common method involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, such as ethanol (B145695) or methanol (B129727). nih.govmdpi.com The mixture is often heated under reflux to facilitate the complexation reaction, followed by cooling to allow for the precipitation or crystallization of the product. mdpi.com

A suite of spectroscopic and physicochemical methods is employed to confirm the structure and properties of the synthesized metal complexes.

Infrared (IR) Spectroscopy : FT-IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. A noticeable shift in the stretching frequency of the C=O (carbonyl) group of the ester to a lower wavenumber upon complexation indicates its involvement in bonding with the metal center. Similarly, changes in the vibration modes of the pyridine ring can confirm the coordination of the nitrogen atom. nih.govnih.gov The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. nih.gov

UV-Visible Spectroscopy : Electronic spectra provide information about the geometry of the metal complex. The d-d transitions observed in the visible region are characteristic of the coordination environment around the metal ion (e.g., octahedral, tetrahedral, or square planar). nih.govnih.gov Charge transfer bands (ligand-to-metal or metal-to-ligand) are also often observed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can confirm the structure of diamagnetic complexes. Shifts in the resonance of protons and carbons near the coordination sites (the pyridine ring and the ester group) compared to the free ligand provide evidence of complex formation. researchgate.net

Mass Spectrometry : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the complex, confirming its composition. nih.gov

Molar conductance measurements are a fundamental technique used to determine whether a metal complex is an electrolyte or a non-electrolyte in a given solvent. researchgate.net By dissolving the complex in a solvent like DMF, DMSO, or methanol and measuring its molar conductivity, one can infer the number of ions present in the solution. researchgate.netresearchgate.net A low molar conductance value typically indicates a non-electrolytic nature, suggesting that the anions (like chloride) are coordinated directly to the metal ion. Conversely, higher values suggest that the anions are not part of the primary coordination sphere and exist as free ions in solution, characteristic of an electrolytic complex. researchgate.net

| Complex Type | Expected Molar Conductance Range (Ω-1 cm2 mol-1 in DMF) | Inference |

|---|---|---|

| Non-electrolyte | 0 - 40 | Anions are coordinated to the metal center. |

| 1:1 Electrolyte | 65 - 90 | One anion is outside the coordination sphere. |

| 1:2 Electrolyte | 130 - 170 | Two anions are outside the coordination sphere. |

| 1:3 Electrolyte | 200 - 240 | Three anions are outside the coordination sphere. |

Synthesis and Characterization of Metal Complexes

Catalytic Applications of Metal Complexes Involving Pyridine Carboxylate Ligands

Metal complexes featuring pyridine-based ligands, including pyridine carboxylates, are of significant interest for their catalytic properties. Iron and nickel complexes, in particular, have been extensively studied as highly active catalysts for olefin oligomerization and polymerization.

Iron and nickel complexes bearing pyridine-based ligands, such as the well-known 2,6-bis(imino)pyridyl ligands, are highly effective catalysts for converting ethylene (B1197577) into either linear alpha-olefins (oligomerization) or high-density polyethylene (B3416737) (polymerization). unam.mxacs.org The catalytic activity and the nature of the product are highly dependent on the structure of the ligand, the metal center, and the reaction conditions. mdpi.commdpi.com

Upon activation with a cocatalyst, typically an aluminum alkyl compound like methylaluminoxane (B55162) (MAO), these complexes become active catalytic species. unam.mxdoi.org The substituents on the pyridine and associated imino or aryl groups play a crucial role in determining the catalyst's performance. unam.mx For instance, bulky substituents on the ligand framework can enhance the catalyst's thermal stability and influence the molecular weight of the resulting polymer. mdpi.comresearchgate.net

Nickel complexes with pyridine-imine ligands, when activated with MAO, show high catalytic activity for ethylene oligomerization, producing mainly linear alpha-olefins that often follow a Schulz-Flory distribution. doi.org The catalytic performance can be fine-tuned by altering reaction parameters such as temperature, pressure, and the Al/Ni molar ratio. doi.org Iron-based catalysts, discovered independently by Brookhart and Gibson, can be remarkably active for ethylene polymerization, producing highly linear polyethylene. unam.mx The specific ligand structure dictates whether the catalyst favors the production of high-molecular-weight polymer or low-molecular-weight oligomers. researchgate.net

| Metal | Ligand Type | Cocatalyst | Primary Product | Typical Activity | Reference |

|---|---|---|---|---|---|

| Nickel | Pyridine-imine | MAO | α-Olefins (C4-C12+) | Up to 1.56 × 106 g mol-1 h-1 | doi.org |

| Iron | 2,6-Bis(arylimino)pyridyl | MAO | High-density polyethylene (HDPE) | Up to 107 g mol-1 h-1 | unam.mx |

| Iron | 2,6-Bis(arylimino)pyridyl (with less bulky groups) | MAO | α-Olefins | High | unam.mx |

| Nickel | α-Diimine | MAO | Highly branched polymers | Variable | unam.mx |

Aerobic Oxidation of Alcohols Catalyzed by Palladium Complexes

Palladium complexes incorporating pyridine-carboxylate ligands, such as this compound, have demonstrated notable efficiency as catalysts for the aerobic oxidation of a variety of alcohols. rsc.org These reactions utilize molecular oxygen as the ultimate oxidant, presenting a greener and more sustainable alternative to stoichiometric oxidizing agents.

Well-defined neophylpalladium complexes of the general formula [Pd(CH₂CMe₂Ph)(N–O)(L)], where (N-O) represents a bidentate, monoanionic ligand like 6-methylpyridine-2-carboxylate and L is a pyridine derivative, are effective in this catalytic process. rsc.org These systems can catalyze the oxidation of aliphatic, benzylic, and allylic alcohols to their corresponding aldehydes or ketones without the need for additives. rsc.org The catalytic cycle is believed to involve the oxidation of the alcohol to generate a palladium(II)-hydride intermediate, which is then reoxidized by oxygen to regenerate the active catalyst. nih.gov

The performance of these palladium complexes is dependent on the substrate, as illustrated in the following table which summarizes typical results for the aerobic oxidation of various alcohols catalyzed by a palladium system with a pyridine-carboxylate ligand.

Table 1: Aerobic Oxidation of Various Alcohols with a Palladium-Pyridine-Carboxylate Catalyst System

| Entry | Substrate Alcohol | Product | Yield (%) |

|---|---|---|---|

| 1 | 1-Phenylethanol | Acetophenone | >95 |

| 2 | Benzyl alcohol | Benzaldehyde | >95 |

| 3 | Cinnamyl alcohol | Cinnamaldehyde | >95 |

| 4 | 2-Octanol | 2-Octanone | >95 |

Note: Data is representative of catalytic systems using pyridine-carboxylate ligands under aerobic conditions.

Steric and Electronic Effects of this compound in Coordination

The catalytic activity of metal complexes is profoundly influenced by the steric and electronic properties of their ligands. For this compound, both the methyl group at the 6-position and the carboxylate moiety play crucial roles in defining its coordination behavior and subsequent impact on catalysis.

The structure of this compound directly impacts the catalytic performance of its metal complexes. The methyl group in the 6-position, adjacent to the coordinating nitrogen atom, introduces significant steric hindrance around the metal center. nih.gov This steric bulk can influence several key steps in a catalytic cycle. For instance, in palladium-catalyzed reactions, steric hindrance can facilitate the reductive elimination step, which is often the product-forming step. nih.gov

Conversely, the electronic properties of the ligand are also critical. The pyridine ring is an electron-withdrawing system, while the ethyl carboxylate group also possesses electron-withdrawing characteristics. The σ-donating character of such ligands can increase the nucleophilicity of a Pd(0) center, which in turn lowers the activation energy for oxidative addition steps. nih.gov The balance between these steric and electronic effects is crucial for optimizing catalytic efficiency. More electron-poor complexes have been observed to undergo migratory insertion steps faster than more electron-rich complexes in certain palladium-catalyzed reactions. berkeley.edu The specific substitution on the pyridine ring, such as the 6-methyl group, fine-tunes this electronic character, thereby influencing reaction rates and selectivity.

Table 2: Comparison of Ligand Effects on Catalytic Activity

| Ligand Feature | Steric Effect | Electronic Effect | Impact on Catalytic Step |

|---|---|---|---|

| 6-Methyl Group | Increased bulk near metal center | Weak electron-donating | May promote reductive elimination; can influence substrate approach |

| Pyridine Nitrogen | Coordination site | σ-donor, π-acceptor | Modulates metal center's reactivity |

| 2-Ethyl Carboxylate | Coordination site, influences bite angle | Electron-withdrawing | Stabilizes the complex; affects electronic nature of the metal |

The term "lability" refers to the ease with which ligands can be replaced in a coordination complex. libretexts.org The steric hindrance imparted by the 6-methyl group in this compound can lead to the formation of conformationally rigid chelates when bound to a metal center. nih.gov This rigidity means that the rotation around the metal-ligand bonds is restricted.

Vi. Computational Chemistry and Theoretical Studies of Ethyl 6 Methylpyridine 2 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 6-methylpyridine-2-carboxylate, DFT calculations, often utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set like 6-311++G(d,p), are employed to determine its optimized geometry and various electronic properties.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This procedure calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For pyridine (B92270) derivatives, the optimized structure helps in understanding the planarity and orientation of the substituent groups. The electronic structure analysis that follows provides information on the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior.

Interactive Data Table: Optimized Geometrical Parameters (Theoretical)

Note: These are estimated energy ranges based on similar pyridine carboxylate compounds.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. I researchgate.nett maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, identifying them as primary sites for electrophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. I wisc.edut examines the interactions between filled donor orbitals and empty acceptor orbitals, which are known as hyperconjugative interactions. These interactions stabilize the molecule by delocalizing electron density. In this compound, NBO analysis can quantify the delocalization of π-electrons within the pyridine ring and the resonance effects involving the ester group. The strength of these interactions is evaluated by the second-order perturbation energy, E(2).

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, such as in frequency conversion and optical switching. T nih.govhe NLO response of a molecule is governed by its hyperpolarizability.

Computational methods can predict the NLO properties of a molecule by calculating its first-order hyperpolarizability (β) and second-order hyperpolarizability (γ). For a molecule to exhibit a significant NLO response, it often requires a large dipole moment and a π-conjugated system with electron-donating and electron-accepting groups, leading to intramolecular charge transfer. DFT calculations are a common tool for predicting these parameters. The calculated hyperpolarizability values for this compound can be compared to those of known NLO materials, such as urea, to assess its potential.

researchgate.netInteractive Data Table: Calculated NLO Parameters

Solvation Effects on Electronic Excitations

The study of solvation effects on the electronic excitations of a molecule provides crucial insights into its behavior in different chemical environments. For molecules like this compound, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are employed to predict how solvents influence its ultraviolet-visible (UV-Vis) absorption spectra. These theoretical investigations help in understanding the nature of electronic transitions and the interactions between the solute and solvent molecules.

These studies generally reveal a phenomenon known as solvatochromism, where the position of the absorption bands shifts with changing solvent polarity. For pyridine derivatives, a bathochromic (red) shift is often observed as the solvent polarity increases. This shift indicates that the excited state is more stabilized by the polar solvent than the ground state. The magnitude of this shift is dependent on the specific nature of the solute-solvent interactions, including dipole-dipole interactions and hydrogen bonding.

To illustrate the expected trend for this compound, a hypothetical data table based on typical findings for similar aromatic esters is presented below. This table demonstrates the anticipated shift in the maximum absorption wavelength (λmax) with increasing solvent dielectric constant (ε).

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

| Gas Phase | 1.00 | 270 |

| n-Hexane | 1.88 | 272 |

| Dichloromethane | 8.93 | 275 |

| Acetonitrile | 37.5 | 278 |

| Water | 80.1 | 280 |

Note: This data is illustrative and based on general trends observed for similar compounds, not on specific experimental or computational results for this compound.

Molecular Dynamics Simulations (if relevant to identified research gaps)

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules in solution, providing insights that are complementary to static quantum mechanical calculations. nih.gov As of the current literature survey, there appears to be a research gap in the application of molecular dynamics simulations to specifically study this compound. Such studies would be highly relevant for a deeper understanding of its structure-property relationships in a dynamic context.

MD simulations could address several key areas:

Conformational Analysis: this compound possesses rotational freedom around the ester group. MD simulations could explore the conformational landscape of the molecule in different solvents, identifying the most stable conformers and the energy barriers for interconversion.

Solvation Structure: These simulations can provide a detailed, atomistic picture of the solvation shell around the molecule. This includes the orientation of solvent molecules and the analysis of specific interactions, such as hydrogen bonding between the pyridine nitrogen or ester oxygen and protic solvent molecules.

Transport Properties: MD simulations can be used to calculate dynamic properties such as the diffusion coefficient and rotational correlation times, which are important for understanding its behavior in solution and its potential applications in various chemical processes.

Given the importance of understanding molecular behavior at a dynamic level, performing molecular dynamics simulations on this compound would be a valuable contribution to the field, bridging the gap between its static electronic structure and its real-world behavior in solution.

Vii. Applications of Ethyl 6 Methylpyridine 2 Carboxylate in Synthetic Chemistry

Building Block for Heterocyclic Scaffolds

The pyridine (B92270) ring and the reactive ester group of ethyl 6-methylpyridine-2-carboxylate make it an ideal starting material for the synthesis of various heterocyclic systems. The nitrogen atom in the pyridine ring can act as a nucleophile or a basic center, while the ester functionality allows for a range of chemical transformations, including hydrolysis, amidation, and reduction.

Synthesis of Fused Pyridines, Triazoles, and Thiadiazoles

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems. One common strategy involves the conversion of the ethyl ester to the corresponding carbohydrazide (B1668358). This is typically achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303). The resulting 6-methylpyridine-2-carbohydrazide (B2536337) is a key intermediate that can undergo cyclocondensation reactions with various electrophiles to form a range of fused heterocycles.

For instance, the reaction of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, a bioisosteric derivative of the carbohydrazide of this compound, with appropriate ketones yields hydrazones. These hydrazones can then be cyclized with mercaptoacetic acid to produce thiazolidinone-fused imidazo[1,2-a]pyridines. nih.gov This approach highlights the utility of the carbohydrazide intermediate in constructing more complex, fused pyridine systems.

While direct synthesis from this compound is not extensively documented in readily available literature, the synthesis of related fused triazole systems has been reported. For example, ethyl 8-phenyl-6-methyl- biosynth.comorgsyn.orgnih.govtriazolo[1,5-a]pyridine-7-carboxylate, a compound with a similar core structure, has been synthesized, demonstrating the feasibility of forming fused triazole rings on a substituted pyridine backbone. nih.gov The general synthetic strategy often involves the annulation of a 1,2,4-triazole (B32235) ring onto an amino-substituted pyridine. nih.govnih.gov

Similarly, the synthesis of fused thiadiazoles can be envisioned through the carbohydrazide intermediate. Cyclization of the carbohydrazide with reagents such as carbon disulfide can lead to the formation of fused oxadiazole or thiadiazole rings. Further reactions can then be employed to construct more complex fused systems, such as pyridotriazolothiadiazoles. The formation of triazolopyridines can also be achieved through cyclocondensation reactions of appropriate precursors. researchgate.net

| Precursor | Reagent(s) | Fused Heterocycle |

| 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide | Ketones, then Mercaptoacetic acid | Thiazolidinone-fused imidazo[1,2-a]pyridines nih.gov |

| Amino-substituted pyridines | - | biosynth.comorgsyn.orgnih.govTriazolo[1,5-a]pyridines nih.govnih.gov |

| Pyridine carbohydrazide derivatives | Carbon disulfide | Fused oxadiazoles/thiadiazoles |

Preparation of Complex Pharmaceutical and Agrochemical Intermediates

The pyridine moiety is a common feature in many biologically active compounds, and this compound serves as a key starting material for the synthesis of various pharmaceutical and agrochemical intermediates. biosynth.com The closely related methyl ester, 6-methyl-2-pyridinecarboxylic acid methyl ester, is widely used in the development of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com This suggests that the ethyl ester is also a valuable precursor for similar applications.

The structural motif of 6-methylpyridine-2-carboxylic acid is found in various compounds with potential therapeutic applications. For instance, derivatives of this scaffold are investigated for their ability to inhibit tumor cell growth. biosynth.com The compound can be functionalized at various positions to create a library of derivatives for screening against different biological targets.

In the agrochemical industry, pyridine-based compounds are utilized as herbicides and pesticides. The methyl ester of 6-methyl-2-pyridinecarboxylic acid is a building block for such agrochemicals. chemimpex.com The specific substitution pattern of this compound can be exploited to synthesize targeted agrochemical agents with improved efficacy and selectivity.

| Intermediate Class | Application Area | Potential Final Products |

| Substituted Pyridines | Pharmaceuticals | Drugs for neurological disorders, Anticancer agents biosynth.comchemimpex.com |

| Pyridine Carboxylates | Agrochemicals | Herbicides, Pesticides chemimpex.com |

Role in Prodrug Synthesis Strategies

Currently, there is limited direct evidence in the scientific literature detailing the specific application of this compound in prodrug synthesis strategies. However, the ester functionality present in the molecule makes it a plausible candidate for such applications. Ester-based prodrugs are a common strategy to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and bioavailability. The ethyl ester group could be enzymatically or chemically cleaved in vivo to release an active carboxylic acid-containing drug.

Precursor for Advanced Materials (e.g., Polymers)

This compound holds potential as a monomer or a precursor for the synthesis of advanced materials, including polymers. biosynth.com The pyridine ring can be incorporated into a polymer backbone to impart specific properties, such as thermal stability, metal-coordinating ability, or altered solubility. While direct polymerization of this compound is not widely reported, related pyridine-containing monomers are used in polymer synthesis. The ester group can be converted to other functional groups that are more amenable to polymerization reactions. For example, hydrolysis to the carboxylic acid followed by conversion to an acid chloride could allow for its use in the synthesis of polyesters or polyamides.

Viii. Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability

Future research will likely focus on developing more environmentally friendly and sustainable methods for the synthesis of ethyl 6-methylpyridine-2-carboxylate. ijarsct.co.in Traditional synthetic approaches often involve harsh reaction conditions, hazardous reagents, and generate significant waste. ijarsct.co.in Green chemistry principles are increasingly being applied to the synthesis of pyridine (B92270) derivatives, emphasizing the use of eco-friendly reagents, milder reaction conditions, and improved atom economy. ijarsct.co.inacs.orgnih.gov

One promising avenue is the exploration of one-pot, multi-component reactions. nih.govnih.gov These reactions, where three or more reactants are combined in a single step to form a complex product, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. nih.gov Microwave-assisted synthesis is another green chemistry tool that has shown potential for accelerating the synthesis of pyridine derivatives, often leading to higher yields in shorter reaction times. acs.orgnih.gov